molecular formula C11H13N3 B1519590 1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine CAS No. 936940-55-5

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine

Cat. No.: B1519590
CAS No.: 936940-55-5
M. Wt: 187.24 g/mol
InChI Key: ZMQFFVHJPHXLGZ-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine is a chemical compound that belongs to the class of organic compounds known as pyrazolylphenylamines. This compound features a pyrazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, attached to a phenyl group, which in turn is connected to an ethanamine group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Substitution:

    • The synthesis of this compound can begin with the bromination of 1H-pyrazole to introduce a bromine atom at the 2-position of the pyrazole ring.

    • The brominated pyrazole can then undergo nucleophilic substitution with an ethanamine derivative to form the target compound.

Industrial Production Methods:

  • Batch Process:

    • In an industrial setting, the compound can be synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled conditions of temperature and pressure.

    • The reaction mixture is then purified to isolate the desired product.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, where the ethanamine group is oxidized to form an amine oxide.

  • Reduction:

    • Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.

  • Substitution:

    • Substitution reactions can occur at the pyrazole ring, where various substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation:

    • Reagents: Hydrogen peroxide, peracids.

    • Conditions: Mildly acidic conditions, room temperature.

  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    • Conditions: Anhydrous ether, low temperature.

  • Substitution:

    • Reagents: Alkyl halides, amines.

    • Conditions: Polar aprotic solvents, elevated temperature.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Substituted pyrazoles.

Scientific Research Applications

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine has found applications in various scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors.

  • Medicine: The compound exhibits potential pharmacological activities, including antileishmanial and antimalarial properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine is compared with other similar compounds, such as pyrazole-1-ethanol and 2-(1H-pyrazol-1-yl)acetic acid. While these compounds share the pyrazole ring, the presence of the phenyl and ethanamine groups in this compound imparts unique chemical and biological properties that distinguish it from its counterparts.

Comparison with Similar Compounds

  • Pyrazole-1-ethanol

  • 2-(1H-pyrazol-1-yl)acetic acid

  • Hydrazine-coupled pyrazole derivatives

Properties

IUPAC Name

1-(2-pyrazol-1-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(12)10-5-2-3-6-11(10)14-8-4-7-13-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQFFVHJPHXLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655702
Record name 1-[2-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-55-5
Record name α-Methyl-2-(1H-pyrazol-1-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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